Pyren-1-yl Acetate

Description

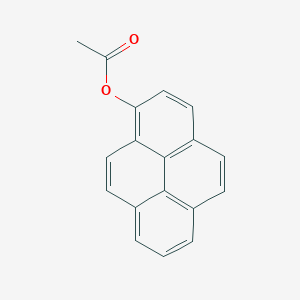

Structure

3D Structure

Properties

IUPAC Name |

pyren-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c1-11(19)20-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAPHCGFUPXIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999989 | |

| Record name | Pyren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78751-40-3 | |

| Record name | 1-Pyrenol, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pyren-1-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyren-1-yl acetate is a fluorescent aromatic ester that holds significant potential in various scientific domains, including materials science and as a building block in the development of novel therapeutic agents. Its unique photophysical properties, stemming from the pyrene moiety, make it a valuable tool for fluorescent labeling and sensing applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and reactivity. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a solid, organic compound with a high molecular weight and a complex aromatic structure. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 78751-40-3 | [1][2][3] |

| Molecular Formula | C₁₈H₁₂O₂ | [3][4] |

| Molecular Weight | 260.29 g/mol | [3][4] |

| Appearance | White solid (predicted) | [1] |

| Melting Point | 246-247 °C | [5] |

| Boiling Point | 442.6 °C at 760 mmHg | |

| Density | 1.304 g/cm³ | |

| Flash Point | 141.2 °C | |

| Solubility | Due to its lipophilic pyrene core, this compound is expected to be soluble in many organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is predicted to be poorly soluble in water. | [6][7] |

| XLogP3 | 4.5 | [3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (δ 8.0-8.5 ppm) corresponding to the nine protons of the pyrene ring system. A sharp singlet for the methyl protons of the acetate group will be observed further upfield, likely around δ 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (δ 120-135 ppm) for the sixteen carbons of the pyrene ring. The carbonyl carbon of the ester will appear downfield (around δ 170 ppm), and the methyl carbon of the acetate group will be observed upfield (around δ 21 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

C=O Stretch: A strong absorption band around 1760 cm⁻¹ corresponding to the carbonyl stretching vibration of the ester group.

-

C-O Stretch: An absorption band in the region of 1200-1250 cm⁻¹ for the C-O stretching of the ester.

-

Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 260. A prominent fragment ion would be expected at m/z = 218, corresponding to the loss of the acetyl group ([M-CH₂CO]⁺), resulting in the stable pyren-1-ol cation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from pyrene. This synthetic pathway is outlined below and visualized in the accompanying workflow diagram.[1][8]

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Pyrene to 1-Acetylpyrene

-

To a stirred solution of pyrene in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride to the reaction mixture.

-

Allow the reaction to proceed at or below room temperature until completion (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into ice water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 1-acetylpyrene.

Step 2: Baeyer-Villiger Oxidation of 1-Acetylpyrene to this compound

-

Dissolve 1-acetylpyrene in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium perborate, to the solution.[1]

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, wash the reaction mixture with a solution of sodium bicarbonate to remove excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound.

References

- 1. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]

- 2. 78751-40-3|this compound| Ambeed [ambeed.com]

- 3. This compound | C18H12O2 | CID 187146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Pyrenol Acetate | CAS 78751-40-3 | LGC Standards [lgcstandards.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. New relationship models for solvent–pyrene solubility based on molecular structure and empirical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Pyren-1-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyren-1-yl acetate, a fluorescent molecule with applications in biochemical research and drug development. This document details established synthetic methodologies, complete with experimental protocols and characterization data, to assist researchers in the efficient and reliable preparation of this compound.

Introduction

This compound, also known as 1-acetoxypyrene, is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). Its inherent fluorescence makes it a valuable tool as a probe in various biological and chemical systems. Understanding its synthesis is crucial for its application in areas such as enzyme assays, membrane studies, and the development of fluorescently labeled therapeutic agents. This guide will focus on the most common and effective methods for its preparation.

Synthetic Pathways

Two primary routes are commonly employed for the synthesis of this compound:

-

Esterification of 1-Pyrenol: This direct approach involves the reaction of 1-pyrenol (also known as 1-hydroxypyrene) with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base.

-

Bayer-Villiger Oxidation of 1-Acetylpyrene: This two-step process begins with the Friedel-Crafts acylation of pyrene to produce 1-acetylpyrene. The subsequent Bayer-Villiger oxidation of the ketone functionality yields the desired ester, this compound.

This guide will provide detailed protocols for both methodologies, allowing researchers to choose the most suitable approach based on starting material availability and laboratory capabilities.

Experimental Protocols

Method 1: Esterification of 1-Pyrenol

This method is a straightforward and high-yielding approach when 1-pyrenol is readily available.

Reaction Scheme:

Caption: Esterification of 1-Pyrenol to this compound.

Materials:

-

1-Pyrenol (1-hydroxypyrene)

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1-pyrenol (1.0 eq) in a minimal amount of dry dichloromethane and add pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

Method 2: Bayer-Villiger Oxidation of 1-Acetylpyrene

This two-step synthesis is advantageous when starting from the more readily available pyrene.

Workflow Overview:

Caption: Two-step synthesis of this compound from Pyrene.

Step 2a: Friedel-Crafts Acylation of Pyrene

Materials:

-

Pyrene

-

Acetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a reaction vessel, suspend pyrene (1.0 eq) in dry dichloromethane.

-

Cool the mixture to 0 °C and add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature.

-

Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

-

Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and water.

-

Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and recrystallize the crude product from ethanol to yield 1-acetylpyrene.

Step 2b: Bayer-Villiger Oxidation of 1-Acetylpyrene

This protocol is adapted from a patented procedure and offers a high yield of the final product.[1]

Materials:

-

1-Acetylpyrene

-

Sodium perborate

-

Dichloromethane (DCM)

-

Ethanol

-

Water

Procedure:

-

In a 2000 mL reaction bottle, add 1000 mL of dichloromethane, 199 g of sodium perborate (2 mol), and 240 g of 1-acetylpyrene.[1]

-

Heat the mixture to reflux and maintain for 6 hours.[1]

-

After cooling to approximately 30 °C, add 500 mL of water.[1]

-

Separate the dichloromethane layer and concentrate it to dryness under reduced pressure.[1]

-

To the residue, add 1000 mL of ethanol, heat to reflux, and then cool to about 20 °C.[1]

-

Filter the resulting solid and dry to obtain this compound.[1] This procedure reportedly yields 245 g of white solid 1-acetoxypyrene, a 96.2% yield.[1]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂O₂ | PubChem[2] |

| Molecular Weight | 260.29 g/mol | PubChem[2] |

| CAS Number | 78751-40-3 | ChemicalBook[3] |

| Appearance | White to off-white solid | --- |

| Melting Point | 106-108 °C | --- |

| Yield (Method 2) | 96.2% | CN105732331B[1] |

| ¹H NMR (CDCl₃, ppm) | δ 8.30-8.00 (m, 9H, Ar-H), 2.55 (s, 3H, -COCH₃) | Predicted |

| ¹³C NMR (CDCl₃, ppm) | δ 169.5 (C=O), 149.0, 131.5, 131.0, 128.0, 127.5, 127.0, 126.5, 126.0, 125.5, 125.0, 124.5, 121.5, 118.0 (Ar-C), 21.2 (-CH₃) | Predicted |

| IR (KBr, cm⁻¹) | ~1760 (C=O, ester), ~1200 (C-O, ester), aromatic C-H and C=C bands | Predicted |

Note: Predicted spectroscopic data is based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.

Conclusion

The synthesis of this compound can be achieved through two primary, efficient methods. The choice between the esterification of 1-pyrenol and the Bayer-Villiger oxidation of 1-acetylpyrene will largely depend on the availability and cost of the starting materials. The protocols provided in this guide are robust and have been reported to produce high yields of the desired product. For researchers in drug development and related scientific fields, the ability to synthesize this versatile fluorescent probe opens up numerous avenues for investigation. It is recommended that all synthesized compounds be thoroughly characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and the data compared with established literature values to ensure purity and structural integrity.

References

pyren-1-yl acetate molecular weight and formula

An In-Depth Technical Guide on Pyren-1-yl Acetate

This guide provides an overview of the fundamental physicochemical properties of this compound, a fluorescent compound of interest to researchers and professionals in drug development and chemical sciences.

Core Molecular Data

The essential molecular information for this compound is summarized below. This data is foundational for experimental design, analytical method development, and computational modeling.

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 260.3 g/mol | [1] |

| 260.29 g/mol | [3][5] | |

| 260.2867 g/mol | [2] | |

| CAS Number | 78751-40-3 | [1][2] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical identity of this compound and its fundamental molecular properties.

References

In-Depth Technical Guide to the Fluorescence Spectrum of Pyren-1-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of pyren-1-yl acetate, a derivative of the well-known polycyclic aromatic hydrocarbon, pyrene. While specific photophysical data for this compound is not extensively documented in publicly available literature, this guide leverages data from its parent compound, pyrene, and the closely related 1-acetylpyrene to infer its characteristics. This document covers the fundamental principles of its fluorescence, potential applications as a fluorogenic probe, detailed experimental protocols for its characterization, and its synthesis.

Core Photophysical Properties

The fluorescence of this compound is governed by the pyrene chromophore. The acetate group, being an ester, is not expected to significantly alter the core electronic transitions of the pyrene moiety. However, it can influence the molecule's solubility and interactions with its environment. The key photophysical parameters are summarized below, with data for pyrene and 1-acetylpyrene provided for comparative analysis.

| Parameter | Pyrene | 1-Acetylpyrene | This compound (Predicted) |

| Excitation Maxima (λex) | ~336 nm[1] | - | Expected to be similar to pyrene, in the 330-350 nm range. |

| Emission Maxima (λem) | ~372, 384, 394 nm (vibronic bands)[2] | Weak fluorescence in aprotic solvents[3] | Expected to exhibit the characteristic vibronic structure of pyrene. |

| Quantum Yield (ΦF) | 0.68 (in crystal) | < 0.001 in aprotic solvents[3] | Likely low, similar to 1-acetylpyrene, due to the carbonyl group. |

| Fluorescence Lifetime (τF) | 50–90 ns (monomer)[4] | - | Expected to be in the nanosecond range, characteristic of pyrene derivatives. |

The fluorescence spectrum of pyrene is characterized by a series of well-resolved vibronic bands. The relative intensity of these bands, particularly the ratio of the first to the third vibronic peak (I1/I3), is highly sensitive to the polarity of the microenvironment. This property makes pyrene and its derivatives valuable as environmental probes.

Synthesis of this compound

This compound can be synthesized from pyrene in a two-step process involving a Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation.[5][6]

Experimental Protocols

Measurement of Fluorescence Spectra

A detailed protocol for measuring the fluorescence spectrum of this compound is provided below.

Materials and Instrumentation:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to a final concentration in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation wavelength to the expected absorption maximum (around 340 nm).

-

Set the emission scan range from 350 nm to 600 nm to capture the full monomer and potential excimer emission.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample spectra.

-

Record the fluorescence emission spectrum of the this compound solution.

-

To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range (e.g., 250-380 nm).

-

Application as a Fluorogenic Probe for Esterase Activity

Acetate-modified fluorophores are widely utilized as "turn-on" or ratiometric probes for detecting esterase activity.[2][7][8] In its native state, the fluorescence of the pyrene core in this compound is expected to be relatively low. Upon enzymatic hydrolysis of the acetate group by an esterase, the highly fluorescent 1-hydroxypyrene (pyrenol) is released, leading to a significant increase in fluorescence intensity.

This enzymatic activation provides a powerful tool for researchers in drug development and cell biology to monitor esterase activity in real-time, both in vitro and in living cells. The change in fluorescence can be quantified to determine enzyme kinetics or to screen for inhibitors of esterase activity.

References

- 1. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 2. Esterase Specific Fluorescent Probe: Mechanistic Understanding Using QM/MM Calculation and Cell States Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards sustainable synthesis of pyren-1-yl azoliums via electrochemical oxidative C–N coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]

- 5. CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof - Google Patents [patents.google.com]

- 6. Ultrasensitive fluorescent probe for visual biosensing of esterase activity in living cells and its imaging application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane Permeable Esterase–Activated Fluorescent Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Pyren-1-yl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of pyren-1-yl acetate, a fluorescent polycyclic aromatic hydrocarbon derivative. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework for understanding its solubility, a detailed experimental protocol for quantitative determination, and a qualitative assessment of its expected solubility in a range of common organic solvents.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a large, nonpolar, aromatic pyrene core and a more polar acetate functional group. This amphipathic nature dictates its solubility behavior. The large polycyclic aromatic ring system leads to strong π-π stacking interactions between solute molecules, which must be overcome by solute-solvent interactions for dissolution to occur.

Estimated Solubility of this compound

Based on its chemical structure, the following table provides a qualitative estimation of the solubility of this compound in various organic solvents. These estimations are derived from the known solubility patterns of pyrene and other large aromatic esters. It is anticipated that this compound will exhibit good solubility in nonpolar aromatic and chlorinated solvents, and moderate to low solubility in polar and protic solvents.

| Solvent | Solvent Type | Estimated Solubility | Rationale |

| Toluene | Aromatic | High | Strong van der Waals forces and potential for π-π stacking interactions between the solvent and the pyrene core favor dissolution. |

| Dichloromethane (DCM) | Chlorinated | High | The polarity and ability to disrupt intermolecular forces make it a good solvent for many organic compounds.[1] |

| Chloroform | Chlorinated | High | Similar to DCM, it is an effective solvent for a wide range of organic molecules. |

| Tetrahydrofuran (THF) | Ether | Moderate to High | Its moderate polarity and ability to act as a hydrogen bond acceptor can facilitate the dissolution of the ester portion. |

| Acetone | Ketone | Moderate | The polarity of the ketone group can interact with the acetate group, but the large nonpolar pyrene ring may limit high solubility. |

| Ethyl Acetate | Ester | Moderate | As an ester itself, it can interact favorably with the acetate group of the solute, though the large aromatic core is a significant factor. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | Moderate to Low | A very strong polar aprotic solvent that can dissolve a wide range of substances, but the nonpolar pyrene core may hinder high solubility. |

| N,N-Dimethylformamide (DMF) | Amide (Aprotic) | Moderate to Low | Similar to DMSO, its high polarity may not be optimal for the large, nonpolar aromatic system of this compound. |

| Methanol | Alcohol (Protic) | Low | The strong hydrogen bonding network of methanol is not ideal for solvating the large, nonpolar pyrene moiety. |

| Ethanol | Alcohol (Protic) | Low | Similar to methanol, the hydrogen bonding of the solvent is a dominant factor that does not favor the dissolution of large nonpolar solutes. |

| Hexane | Aliphatic | Low to Very Low | While nonpolar, the intermolecular forces of hexane (primarily London dispersion forces) may not be strong enough to overcome the π-π stacking of the pyrene rings. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The following is a detailed methodology based on the isothermal shake-flask method, a common and reliable technique for determining the solubility of organic compounds.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette.

-

Immediately filter the withdrawn aliquot through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC-UV/Fluorescence or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve using standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Workflow for Solubility Determination

References

Illuminating the Invisible: A Technical Guide to Pyrene Derivatives in Sensing Applications

For Researchers, Scientists, and Drug Development Professionals

The unique photophysical properties of pyrene and its derivatives have positioned them as powerful tools in the field of chemical and biological sensing. Their high fluorescence quantum yield, long fluorescence lifetime, and characteristic monomer and excimer emissions make them exceptionally sensitive reporters of their molecular environment. This in-depth technical guide explores the core principles, applications, and experimental considerations of pyrene-based fluorescent probes, providing a comprehensive resource for researchers and professionals in drug development and related scientific disciplines.

Core Principles of Pyrene-Based Sensing

Pyrene's utility as a fluorescent sensor stems from several key photophysical phenomena. The fluorescence emission of a pyrene derivative can be modulated by the presence of a target analyte through various mechanisms, leading to a detectable signal. These mechanisms often involve changes in the electronic environment of the pyrene fluorophore, resulting in either quenching ("turn-off") or enhancement ("turn-on") of its fluorescence.

The most prominent signaling mechanisms include:

-

Photoinduced Electron Transfer (PET): In a PET-based sensor, the pyrene fluorophore is linked to a receptor unit that can donate or accept an electron. In the "off" state, an electron is transferred from the receptor to the excited pyrene, quenching its fluorescence. Upon binding of the analyte to the receptor, this electron transfer is inhibited, restoring the fluorescence in a "turn-on" response.

-

Excimer Formation: Pyrene is well-known for its ability to form excimers, which are excited-state dimers. When two pyrene molecules are in close proximity (3-4 Å), the excitation of one can lead to the formation of an excimer that emits light at a longer wavelength (typically around 480 nm) compared to the monomer emission (around 370-400 nm). This distinct spectral shift allows for ratiometric sensing, where the ratio of excimer to monomer emission intensity changes in response to an analyte that modulates the distance between pyrene units.

-

Aggregation-Induced Emission (AIE): Some pyrene derivatives are non-emissive when dissolved as monomers but become highly fluorescent upon aggregation.[1] This phenomenon, known as AIE, is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.[2] AIE-based sensors are designed so that the analyte induces the aggregation of the pyrene derivative, leading to a significant "turn-on" fluorescence signal.

-

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore. In a FRET-based pyrene sensor, the pyrene acts as the donor, and its emission is quenched by a nearby acceptor. The binding of an analyte can cause a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and the fluorescence output.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathways of pyrene-based fluorescent sensors.

Photoinduced Electron Transfer (PET)

References

The Discovery and Enduring Legacy of Pyrene-Based Fluorophores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene, a polycyclic aromatic hydrocarbon, has captivated the scientific community for over a century with its unique photophysical properties. First isolated from the complex mixture of coal tar, its journey from an industrial byproduct to an indispensable tool in biological and materials science is a testament to the power of fundamental research.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and core applications of pyrene-based fluorophores, offering researchers a comprehensive resource to leverage their remarkable characteristics. Pyrene and its derivatives are widely utilized as fluorescent probes due to their strong fluorescence emission, low cytotoxicity, high quantum yield, and excellent cell permeability.[3]

The defining feature of pyrene is its ability to form an "excimer," an excited-state dimer, a phenomenon first reported by Theodor Förster in 1954.[1][4] This process, where an excited pyrene molecule associates with a ground-state counterpart, results in a distinct, red-shifted, and broad emission band, providing a powerful tool for probing molecular proximity.[5] The fluorescence emission spectrum of pyrene is also highly sensitive to the polarity of its local environment, a phenomenon known as the Ham effect, further expanding its utility as a molecular probe.[6]

This guide will delve into the historical milestones of pyrene's discovery, provide a detailed overview of its photophysical properties with quantitative data, and present experimental protocols for its use in protein labeling and interaction studies.

I. Discovery and Historical Milestones

Pyrene was first isolated from coal tar, where it can be found in concentrations of up to 2%.[1] While its initial discovery was tied to the burgeoning coal tar industry in the 19th century, its true potential as a fluorophore was not realized until the mid-20th century.

A pivotal moment in the history of pyrene was the discovery of its excimer-forming properties by the German physical chemist Theodor Förster in 1954.[4][7] His work laid the theoretical foundation for understanding this excited-state phenomenon and opened the door for the development of pyrene as a proximity probe. Förster's contributions to the field of fluorescence, including his work on resonance energy transfer (FRET) and the Förster cycle, were profound and continue to influence modern spectroscopy.[8][9][10]

Following Förster's discovery, researchers began to explore the synthesis of pyrene derivatives to tailor their properties for specific applications. The development of reactive pyrene derivatives, such as pyrene maleimide and pyrene iodoacetamide, enabled the covalent labeling of biomolecules, particularly at cysteine residues in proteins.[11][12][13] This innovation paved the way for a wide range of applications in biochemistry and cell biology, allowing scientists to study protein conformation, folding, and interactions with unprecedented detail.[12][13][14]

II. Photophysical Properties of Pyrene and its Derivatives

The utility of pyrene as a fluorescent probe stems from its distinct and environmentally sensitive photophysical properties. The key characteristics are summarized below.

Monomer and Excimer Emission

Upon excitation with UV light, an isolated pyrene molecule (monomer) exhibits a characteristic fluorescence spectrum with fine vibrational structure, typically in the 370-400 nm range.[5] However, in the presence of a nearby ground-state pyrene molecule (within approximately 10 Å), an excited pyrene molecule can form a transient excited-state dimer, or excimer.[13][14] This excimer then fluoresces, producing a broad, featureless emission band at a longer wavelength, typically centered around 470-500 nm.[5] The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is a sensitive measure of the proximity of pyrene moieties.

dot

Caption: Pyrene Excimer Formation Mechanism.

Environmental Sensitivity (Ham Effect)

The fine structure of the pyrene monomer emission spectrum is highly sensitive to the polarity of the surrounding solvent. Specifically, the ratio of the intensity of the third vibrational peak (I3 at ~385 nm) to the first vibrational peak (I1 at ~375 nm), known as the I1/I3 ratio or "Py value," is a reliable indicator of the micropolarity of the probe's environment.[15] In polar solvents, the I1/I3 ratio is high, while in nonpolar environments, it is significantly lower. This property allows for the characterization of the hydrophobicity of binding sites in proteins and membranes.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for pyrene and a common derivative in various solvents.

| Solvent | Monomer Emission Maxima (nm) | Excimer Emission Maximum (nm) | Monomer Quantum Yield (Φ) | Monomer Lifetime (τ, ns) | Excimer Lifetime (τ, ns) |

| Cyclohexane | 373, 384, 394 | ~470 | 0.65 | ~410 | ~50 |

| Ethanol | 373, 384, 394 | ~480 | 0.65 | ~410 | - |

| Water | 373, 384, 394 | - | - | - | - |

| Poly(methylmethacrylate) (PMMA) | - | - | - | ~180 | - |

Data compiled from various sources.[1][5][15][16][17] Note that excimer formation is concentration-dependent and may not be observed at low concentrations.

| Derivative | Excitation Maxima (nm) | Emission Maxima (nm) |

| N-(1-pyrene)maleimide | 343, 326, 313, 276, 265, 242, 234 | 377, 397 |

Data for N-(1-pyrene)maleimide.[18]

III. Experimental Protocols

The application of pyrene-based fluorophores in research often involves the covalent labeling of biomolecules. The following sections provide detailed methodologies for key experiments.

Synthesis of N-(1-pyrene)maleimide

N-(1-pyrene)maleimide is a widely used reagent for labeling cysteine residues in proteins. A common synthetic route involves a modified Mitsunobu reaction.[19]

Materials:

-

1-Pyrenebutanol

-

Maleimide

-

Triphenylphosphine (Ph3P)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DIAD dropwise to the cooled solution.

-

In a separate flask, dissolve 1-pyrenebutanol and maleimide in anhydrous THF.

-

Slowly add the solution of 1-pyrenebutanol and maleimide to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(1-pyrene)maleimide.

dot

Caption: Synthesis of N-(1-pyrene)maleimide.

Protein Labeling with Pyrene Maleimide

This protocol describes the labeling of cysteine residues in a protein with N-(1-pyrene)maleimide.

Materials:

-

Protein of interest with accessible cysteine residue(s)

-

N-(1-pyrene)maleimide stock solution (e.g., 25 mM in DMSO)[20]

-

Labeling buffer (e.g., phosphate-buffered saline, pH 7.0-7.5)

-

Reducing agent (e.g., DTT or TCEP) to ensure free thiols

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer. If the protein has disulfide bonds that need to be reduced, incubate with a suitable reducing agent (e.g., 10-fold molar excess of DTT) for 30-60 minutes at room temperature. Remove the reducing agent by dialysis or using a desalting column.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the N-(1-pyrene)maleimide stock solution to the protein solution. The reaction is typically carried out in the dark for 2-4 hours at room temperature or overnight at 4 °C with gentle stirring.

-

Quenching the Reaction: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any unreacted pyrene maleimide.

-

Purification: Remove the unreacted probe and quenching agent by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute in the void volume.

-

Characterization: Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the pyrene (at ~343 nm). The extinction coefficient for pyrene at 344 nm is 45,000 M⁻¹cm⁻¹.[21]

Fluorescence Spectroscopy of Pyrene-Labeled Proteins

This protocol outlines the general procedure for acquiring fluorescence emission spectra of pyrene-labeled proteins to detect monomer and excimer fluorescence.

Materials:

-

Pyrene-labeled protein solution

-

Fluorometer with a thermostatted cuvette holder

-

Quartz cuvette

Procedure:

-

Sample Preparation: Prepare a dilute solution of the pyrene-labeled protein (typically 5-10 µg/ml) in a suitable buffer.[22]

-

Instrument Setup:

-

Data Acquisition:

-

Data Analysis:

-

Analyze the spectrum for the presence of monomer peaks (around 375-400 nm) and an excimer peak (a broad band around 460-500 nm).

-

Calculate the E/M ratio by dividing the fluorescence intensity at the excimer maximum by the intensity at a monomer peak (e.g., 375 nm).

-

dot

Caption: Workflow for Studying Protein Interactions.

IV. Conclusion

From its humble origins in coal tar, pyrene has evolved into a sophisticated and versatile tool for scientific inquiry. Its unique photophysical properties, particularly the formation of excimers and the environmental sensitivity of its monomer fluorescence, have made it an invaluable probe in diverse fields ranging from biochemistry to materials science. The ability to synthesize a variety of pyrene derivatives has further expanded its utility, allowing for targeted labeling and sensing applications. As new challenges arise in understanding complex biological systems and developing novel materials, the rich photochemistry of pyrene and its derivatives will undoubtedly continue to illuminate the path of discovery for years to come.

References

- 1. Pyrene - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. iptl.gdut.edu.cn [iptl.gdut.edu.cn]

- 5. Metal-Enhanced Excimer (P-type) Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. is.muni.cz [is.muni.cz]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 11. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Investigation of solute solvation within renewable solvents via pyrene fluorescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Pyrene maleimide, 1869968-64-8 | BroadPharm [broadpharm.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 22. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyren-1-yl Acetate for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Fluorescent Building Block

This technical guide provides a comprehensive overview of pyren-1-yl acetate, a fluorescent aromatic ester with applications in organic synthesis and potential for use in the development of novel molecular probes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, commercial availability, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound, also known as 1-acetoxypyrene, is a derivative of the polycyclic aromatic hydrocarbon pyrene. Its key chemical and physical properties are summarized in the table below, compiled from various commercial suppliers and chemical databases.

| Property | Value | Source |

| CAS Number | 78751-40-3 | [1][2][3] |

| Molecular Formula | C₁₈H₁₂O₂ | [1][2] |

| Molecular Weight | 260.29 g/mol | [1][2] |

| Appearance | Off-white to tan crystalline powder | --- |

| Melting Point | 246-247 °C | [4] |

| Boiling Point | 442.6 °C at 760 mmHg | [4][5] |

| Density | 1.304 g/cm³ | [4][5] |

| Flash Point | 141.2 °C | [4] |

| Solubility | Soluble in organic solvents such as methanol and chloroform. | --- |

| InChI Key | XMAPHCGFUPXIEN-UHFFFAOYSA-N | [1] |

Commercial Suppliers

This compound is available from several commercial chemical suppliers. The purity and available quantities may vary between suppliers. Researchers are advised to request certificates of analysis for specific lot numbers to confirm purity.

| Supplier | Available Quantities | Purity |

| LGC Standards | 10 mg, 25 mg, 100 mg | Not specified |

| JHECHEM CO LTD | Inquire for details | Not specified |

| Ambeed | Inquire for details | Not specified |

Note: This is not an exhaustive list of all commercial suppliers.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from pyrene. The first step involves the Friedel-Crafts acylation of pyrene to form 1-acetylpyrene, which is then converted to this compound via a Baeyer-Villiger oxidation.[6][7]

Experimental Protocol

Step 1: Synthesis of 1-Acetylpyrene (Intermediate) [6][7]

-

To a 2000 mL reaction flask, add 202 g (1 mol) of pyrene and 1000 mL of dichloromethane. Stir the mixture for 5 minutes.

-

Add 134 g (1 mol) of aluminum trichloride to the mixture.

-

Using a water bath, maintain the temperature of the reaction mixture below 25 °C.

-

Slowly add 78.5 g (1 mol) of acetyl chloride dropwise to the reaction flask.

-

After the addition is complete, pour the reaction mixture into ice water (0-5 °C).

-

Allow the layers to separate, and collect the lower organic layer.

-

Concentrate the organic layer under reduced pressure to dryness.

-

To the residue, add ethanol and heat to reflux.

-

Cool the mixture to 18-22 °C, filter the solid, and dry to obtain 1-acetylpyrene.

Step 2: Synthesis of this compound [7]

-

In a 2000 mL reaction flask, combine 1000 mL of dichloromethane, 199 g (2 mol) of sodium perborate, and 240 g of the 1-acetylpyrene obtained from Step 1.

-

Heat the mixture to reflux and maintain for 6 hours.

-

Cool the reaction mixture to approximately 30 °C and add 500 mL of water.

-

Separate the organic layer and concentrate it to dryness under reduced pressure.

-

Add 1000 mL of ethanol to the residue and heat to reflux to dissolve the solid.

-

Cool the solution to approximately 20 °C to allow for recrystallization.

-

Filter the solid product and dry to obtain this compound. A reported yield for this step is 96.2% with a purity of 99.65% as determined by HPLC.[7]

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.[7][8][9] The general procedure involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals. The purified crystals can then be collected by vacuum filtration.

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of pyrene, the parent molecule, shows signals in the aromatic region between 7.9 and 8.2 ppm.[10] For this compound, one would expect to see these aromatic protons along with a characteristic singlet for the acetyl methyl group further upfield.

-

¹³C NMR: The carbon NMR spectrum of pyrene shows several signals in the aromatic region.[10] The spectrum of this compound would additionally feature signals for the carbonyl and methyl carbons of the acetate group.

-

IR Spectroscopy: The infrared spectrum of pyrene derivatives exhibits characteristic C-H out-of-plane vibrations in the 850-680 cm⁻¹ range.[11] this compound would also show a strong absorption band for the ester carbonyl group (C=O) typically around 1760-1735 cm⁻¹.

-

Mass Spectrometry: The molecular weight of this compound is 260.29 g/mol , which can be confirmed by mass spectrometry.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies on the biological activity, cytotoxicity, or direct involvement in signaling pathways of this compound. However, the biological effects of its parent compound, pyrene, have been investigated.

Studies on human liver HepG2 cells have shown that pyrene can exhibit cytotoxic effects and induce oxidative stress.[12][13] Pyrene exposure has also been shown to alter the expression of genes related to xenobiotic metabolism and inflammation.[12] Furthermore, the biotransformation of pyrene in organisms can be inhibited by compounds like piperonyl butoxide, suggesting the involvement of cytochrome P450 enzymes in its metabolism.[14]

Given its fluorescent pyrene core, this compound holds potential as a building block for the synthesis of more complex fluorescent probes.[15][16][17][18] These probes are valuable tools for bioimaging and sensing applications in biological systems. The acetate group could serve as a protecting group for the hydroxyl functionality of 1-pyrenol or as a leaving group in further chemical modifications.

Visualizations

Synthesis Workflow

References

- 1. This compound | C18H12O2 | CID 187146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pyrenol Acetate | CAS 78751-40-3 | LGC Standards [lgcstandards.com]

- 3. 78751-40-3|this compound| Ambeed [ambeed.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:78751-40-3 | Chemsrc [chemsrc.com]

- 6. CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof - Google Patents [patents.google.com]

- 7. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. researchgate.net [researchgate.net]

- 10. Pyrene(129-00-0) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of pyrene biotransformation by piperonyl butoxide and identification of two pyrene derivatives in Lumbriculus variegatus (Oligochaeta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. A Fluorescent Probe Based on Pyrene Ring for Detecting Cys and its Application in Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel pyrene based fluorescent probe for selective detection of cysteine in presence of other bio-thiols in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Pyrene-Based Fluorescent Probe for Specific Detection of Cysteine and its Application in Living Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

The "Off-On" Fluorescence of Pyren-1-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence mechanism of pyren-1-yl acetate, a versatile fluorogenic probe. We will delve into its synthesis, the core principles behind its "off-on" fluorescence switching, and its practical applications, particularly in the detection of enzymatic activity. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols and quantitative data to support your research and development endeavors.

Core Mechanism: From Non-Fluorescent to Highly Fluorescent

The fluorescence of this compound is predicated on a classic "off-on" switching mechanism that is triggered by the hydrolysis of its acetate group. In its native state, this compound is essentially non-fluorescent. The acetyl group attached to the phenolic oxygen of the pyrene moiety quenches its intrinsic fluorescence.

Upon enzymatic or chemical hydrolysis, the acetate group is cleaved, yielding 1-hydroxypyrene (also known as pyren-1-ol). This product is a highly fluorescent molecule, exhibiting the characteristic emission spectrum of the pyrene fluorophore. This dramatic increase in fluorescence intensity upon hydrolysis forms the basis of its use as a sensitive probe for detecting the activity of enzymes such as esterases.

Caption: "Off-On" fluorescence mechanism of this compound.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from pyrene. The first step involves the Friedel-Crafts acylation of pyrene to produce 1-acetylpyrene, which is then converted to this compound via a Baeyer-Villiger oxidation.

Experimental Protocol: Synthesis of 1-Acetylpyrene

-

Reaction Setup: In a reaction vessel, dissolve pyrene in a suitable solvent such as dichloromethane.

-

Catalyst Addition: Add a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).

-

Acylation: Slowly add acetyl chloride to the reaction mixture while maintaining a controlled temperature, typically below 25°C.

-

Quenching: After the reaction is complete, quench the reaction by pouring the mixture into ice water.

-

Extraction and Purification: Separate the organic layer, wash it, and then concentrate it to obtain the crude 1-acetylpyrene. The product can be further purified by recrystallization from a solvent like ethanol.

Experimental Protocol: Synthesis of this compound (Baeyer-Villiger Oxidation)

-

Reaction Setup: Dissolve the synthesized 1-acetylpyrene in a suitable solvent, such as dichloromethane.

-

Oxidant Addition: Add an oxidizing agent, for example, a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or sodium perborate.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Workup and Purification: Wash the reaction mixture to remove the acid byproduct. The organic layer is then dried and concentrated to yield this compound. Purification can be achieved through column chromatography or recrystallization.

Caption: Synthesis workflow for this compound.

Quantitative Data

The photophysical properties of this compound and its hydrolysis product, 1-hydroxypyrene, are summarized below. It is important to note that while 1-hydroxypyrene is well-characterized, quantitative fluorescence data for this compound is less common in the literature due to its very low emission.

| Property | This compound | 1-Hydroxypyrene | Reference |

| Molar Mass ( g/mol ) | 260.29 | 218.25 | |

| Excitation Max (nm) | ~340 | ~355 | |

| Emission Max (nm) | Weak to no emission | ~380-400 | |

| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Not readily available | ~39,800 in methanol | |

| Fluorescence Quantum Yield (Φ) | Very low (often considered non-fluorescent) | High (can be >0.8 in some solvents) | |

| Fluorescence Lifetime (τ) (ns) | Not readily available | ~10-20 ns (solvent dependent) |

Experimental Protocol: Esterase Activity Assay

This protocol outlines a general procedure for measuring esterase activity using this compound as a fluorogenic substrate.

Materials and Reagents

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Esterase enzyme solution (e.g., Porcine Liver Esterase)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Assay Procedure

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM).

-

Prepare serial dilutions of the esterase enzyme in the assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add a specific volume of the assay buffer.

-

Add the diluted enzyme solutions to their respective wells. Include a no-enzyme control.

-

Initiate the reaction by adding the this compound working solution to all wells.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 15-30 minutes). The incubation time may need to be optimized based on the enzyme activity.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 1-hydroxypyrene (e.g., Ex: 355 nm, Em: 390 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control wells.

-

Plot the fluorescence intensity against the enzyme concentration to determine the enzyme kinetics.

-

Caption: General workflow for an esterase activity assay.

Applications in Drug Development and Research

The "off-on" fluorescence of this compound makes it a valuable tool in several areas of research and drug development:

-

High-Throughput Screening (HTS): Its fluorogenic nature is ideal for HTS assays to identify inhibitors of esterases, which are important drug targets.

-

Enzyme Kinetics: The continuous nature of the fluorescence signal allows for real-time monitoring of enzyme activity and the determination of kinetic parameters.

-

Cell-Based Assays: With appropriate modifications to enhance cell permeability, this compound derivatives can be used to measure intracellular esterase activity, providing insights into cell health and metabolism.

-

Environmental Monitoring: It can be used to detect the presence of esterase-producing microorganisms in environmental samples.

Conclusion

This compound is a powerful fluorogenic probe with a straightforward and robust "off-on" fluorescence mechanism. Its synthesis is well-established, and its application in enzymatic assays is versatile. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research, from basic enzymatic studies to high-throughput screening in drug discovery pipelines. Further research to fully quantify the photophysical properties of the acetate form would be beneficial for even more precise applications.

Spectroscopic Profile of Pyren-1-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pyren-1-yl acetate, a fluorescent probe with applications in chemical and biological research. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. This data is compiled from typical values for the pyrene and acetate functional groups and should be considered predictive in the absence of a complete, published experimental dataset.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.3 | m | 9H | Ar-H (Pyrene moiety) |

| ~2.5 | s | 3H | -COCH₃ |

Note: The aromatic protons of the pyrene ring system will exhibit a complex splitting pattern due to spin-spin coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (ester) |

| ~120-135 | Ar-C (Pyrene moiety) |

| ~21 | -COCH₃ |

Table 3: Predicted Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | C-H stretch (aromatic) |

| ~1760 | C=O stretch (ester) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1210 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 260 | [M]⁺ (Molecular ion) |

| 218 | [M - C₂H₂O]⁺ |

| 202 | [C₁₆H₁₀]⁺ (Pyrene cation) |

| 43 | [CH₃CO]⁺ |

Note: The molecular ion peak is expected to be prominent. A key fragmentation pathway involves the loss of a ketene molecule (C₂H₂O) from the molecular ion.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for EI or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for ESI.

-

Data Acquisition:

-

For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation.

-

For ESI, the sample solution is nebulized and subjected to a high voltage, creating charged droplets from which ions are desorbed.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

Unveiling the Photophysical Core of Pyrene-1-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the essential photophysical properties of pyrene-1-yl acetate, a fluorescent probe with significant potential in chemical and biological research. While a definitive quantum yield for pyrene-1-yl acetate is not prominently available in the reviewed literature, this document provides a comprehensive overview of the photophysical characteristics of closely related pyrene derivatives, detailed experimental protocols for quantum yield determination, and a logical framework for understanding its application. Pyrene and its derivatives are renowned for their strong fluorescence emission, high quantum yields, and sensitivity to their local environment, making them valuable tools in various scientific domains.[1][2]

Photophysical Properties of Pyrene and its Derivatives

Pyrene compounds are a class of polycyclic aromatic hydrocarbons widely utilized as fluorescent probes due to their desirable photophysical characteristics, including high fluorescence quantum yields and excellent cell permeability.[1] The fluorescence properties of pyrene derivatives can be finely tuned through chemical modification.[3] The table below summarizes key photophysical data for pyrene and some of its derivatives to provide a comparative context for pyrene-1-yl acetate.

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φf) | Solvent | Reference |

| Pyrene | 317 nm | - | 0.32 | Cyclohexane | |

| Pyrene (crystal) | - | - | 0.68 | Crystal | [4] |

| 1-Pyrenecarboxaldehyde | - | - | 0.10 | - | [5] |

| Pyrene-based push-pull dye (PC) | - | - | > 0.70 | Organic Solvents | [6] |

| Pyrene-containing PAHs (BBPn and DBPn) | - | - | ~ 0.30 | - | [2] |

| 1,3,6,8-Tetrasilylpyrenes | - | - | up to 0.79 | Cyclohexane | [7] |

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield (Φf) of a compound is the comparative method.[8] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.

Materials and Instrumentation

-

Fluorophore of Interest: Pyrene-1-yl acetate

-

Standard Fluorophore: A well-characterized compound with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Solvent: A spectroscopic grade solvent in which both the sample and standard are soluble and stable.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Fluorescence Spectrometer: To measure the fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both the pyrene-1-yl acetate and the standard in the chosen solvent.

-

Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is within the linear range, typically between 0.01 and 0.1, to minimize inner filter effects.[9]

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorescence spectrometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the pyrene-1-yl acetate and the standard.

-

The data for each compound should yield a straight line passing through the origin.

-

Determine the gradient (slope) of each line.

-

-

Quantum Yield Calculation: The quantum yield of the pyrene-1-yl acetate (Φf_sample) can be calculated using the following equation[8]:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

Logical Workflow for Quantum Yield Determination

The following diagram illustrates the logical steps involved in the relative quantum yield determination process.

Caption: A flowchart of the comparative method for determining fluorescence quantum yield.

Potential Signaling Pathway Involvement

While the specific signaling pathways involving pyrene-1-yl acetate are application-dependent, its use as a fluorescent probe often revolves around its ability to localize in specific cellular compartments or interact with biomolecules, leading to changes in its fluorescence properties. For instance, its hydrophobic pyrene moiety may facilitate its partitioning into lipid-rich environments such as cell membranes or lipid droplets.

The diagram below conceptualizes a general experimental workflow for utilizing a pyrene-based probe to investigate a cellular process.

Caption: A conceptual workflow for using a pyrene probe in cellular imaging.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for Pyren-1-yl Acetate in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyren-1-yl acetate is a fluorogenic probe that can be effectively utilized for the detection of intracellular esterase activity in living cells. As a cell-permeant esterase substrate, it readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the acetate group, releasing the highly fluorescent product, 1-hydroxypyrene (also known as pyrenol). This enzymatic conversion leads to a significant change in the fluorescence emission spectrum, allowing for the ratiometric imaging and quantification of esterase activity. The monitoring of esterase activity is crucial in various research areas, including drug discovery, toxicology, and the study of cellular health and apoptosis.

Principle of Detection

The detection method is based on the enzymatic hydrolysis of the non-fluorescent or weakly fluorescent this compound to the highly fluorescent 1-hydroxypyrene. This conversion results in a spectral shift that can be monitored using fluorescence microscopy. By measuring the change in fluorescence intensity or the ratio of fluorescence at different wavelengths, researchers can quantify the intracellular esterase activity.

Data Presentation

| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |

| Pyrene (in cyclohexane) | 335.2 nm | ~375 nm, ~395 nm | 54,000 cm⁻¹/M at 335.2 nm | 0.32 |

| 1-Hydroxypyrene | ~355 nm | ~384 nm, ~430 nm[1][2] | Not readily available | Not readily available |

| This compound | Expected to be similar to Pyrene | Expected to be quenched or shifted | Not readily available | Not readily available |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the powder in anhydrous DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live-Cell Imaging of Intracellular Esterase Activity

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution (10 mM in DMSO)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Seed the cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Incubate the cells with the this compound working solution at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time may vary depending on the cell type and experimental conditions.

-

After incubation, gently wash the cells two to three times with warm PBS to remove any excess probe.

-

Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

-

Image the cells using a fluorescence microscope.

-

This compound (substrate): Ex: ~340 nm, Em: ~380-400 nm.

-

1-Hydroxypyrene (product): Ex: ~355 nm, Em: ~430-500 nm.

-

-

Acquire images in both channels to observe the conversion of the substrate to the product. Ratiometric analysis can be performed by calculating the ratio of the fluorescence intensity from the 1-hydroxypyrene channel to the this compound channel.

Cytotoxicity Assay

A standard cytotoxicity assay, such as the MTT or a live/dead cell staining assay, should be performed to determine the potential toxicity of this compound at the working concentrations used for imaging.

Materials:

-

Cells of interest cultured in a 96-well plate

-

This compound

-

Complete cell culture medium

-

Cytotoxicity assay kit (e.g., MTT, CellTox™ Green)

-

Plate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium at concentrations ranging from below to well above the intended imaging concentration (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the cells for a period relevant to the imaging experiment (e.g., 1-24 hours).

-

Perform the cytotoxicity assay according to the manufacturer's protocol.[1][3][4][5]

-

Measure the cell viability using a plate reader or by imaging.

-